N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Brand Name: Vulcanchem
CAS No.: 683767-38-6
VCID: VC7393027
InChI: InChI=1S/C26H26N4O3S/c1-18-14-16-30(17-15-18)34(32,33)22-12-8-20(9-13-22)26(31)27-21-10-6-19(7-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,18H,14-17H2,1H3,(H,27,31)(H,28,29)
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.58

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

CAS No.: 683767-38-6

Cat. No.: VC7393027

Molecular Formula: C26H26N4O3S

Molecular Weight: 474.58

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide - 683767-38-6

Specification

CAS No. 683767-38-6
Molecular Formula C26H26N4O3S
Molecular Weight 474.58
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C26H26N4O3S/c1-18-14-16-30(17-15-18)34(32,33)22-12-8-20(9-13-22)26(31)27-21-10-6-19(7-11-21)25-28-23-4-2-3-5-24(23)29-25/h2-13,18H,14-17H2,1H3,(H,27,31)(H,28,29)
Standard InChI Key JGXYKJCNJYQZOX-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A benzodiazole (benzimidazole) ring system at the 4-position of the central phenyl group, providing aromatic stacking potential and hydrogen-bonding capabilities.

  • A 4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide group, featuring a sulfonamide linker that enhances solubility and enables target recognition.

  • A piperidine substituent with a methyl group at the 4-position, contributing to lipophilicity and conformational flexibility.

The IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, reflects this arrangement. Spectroscopic characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR would typically reveal signals corresponding to the benzimidazole protons (δ 7.2–8.1 ppm), piperidine methyl groups (δ 1.1–1.3 ppm), and sulfonamide resonances (δ 3.2–3.5 ppm).

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC26H26N4O3S\text{C}_{26}\text{H}_{26}\text{N}_4\text{O}_3\text{S}
Molecular Weight474.58 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5

The sulfonamide group (SO2NH\text{SO}_2\text{NH}) enhances aqueous solubility compared to non-polar analogues, while the benzimidazole core contributes to planar rigidity, favoring interactions with hydrophobic enzyme pockets .

Synthesis and Preparation Methods

Retrosynthetic Analysis

The compound is synthesized through a convergent approach:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a substituted benzaldehyde under acidic conditions yields the benzimidazole core.

  • Sulfonamide Installation: Reacting 4-chlorosulfonylbenzoyl chloride with 4-methylpiperidine introduces the sulfonamide-piperidine moiety.

  • Amide Coupling: Final assembly via carbodiimide-mediated coupling between the benzimidazole-phenylamine and sulfonamide-benzoic acid derivatives.

Reaction Optimization

Critical parameters include:

  • Temperature Control: Maintaining ≤0°C during sulfonylation prevents side reactions.

  • Catalyst Selection: Using HOBt (Hydroxybenzotriazole) reduces racemization during amide bond formation.

  • Purification: Sequential chromatography (silica gel → reverse-phase HPLC) achieves >95% purity, as confirmed by LC-MS.

Biological Activity and Mechanism of Action

Heparanase Inhibition

Structural analogues, such as N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, exhibit heparanase inhibition (IC50_{50} 0.23–0.29 μM) . Heparanase, an endo-β-glucuronidase, facilitates tumor metastasis by degrading heparan sulfate proteoglycans. The target compound’s benzimidazole and sulfonamide groups likely mimic heparin sulfate motifs, competitively blocking substrate binding .

Comparative Analysis with Structural Analogues

CompoundKey Structural VariationBiological Activity
Target Compound4-Methylpiperidine sulfonamideHeparanase inhibition
N-(4-sulfamoylphenyl)benzamideLacks piperidineAntibacterial (MIC: 4 μg/mL)
3-Bromo-4-methoxy-benzamideBromine substituentAnticancer (IC50_{50}: 1.2 μM)

The 4-methylpiperidine group in the target compound confers improved blood-brain barrier penetration compared to simpler sulphonamides, suggesting potential neurology applications .

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